4'-(3-Chloro-4-methylphenylsulfamoyl)acetanilide
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Overview
Description
4’-(3-Chloro-4-methylphenylsulfamoyl)acetanilide is a chemical compound with the molecular formula C15H15ClN2O3S and a molecular weight of 338.81 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4’-(3-Chloro-4-methylphenylsulfamoyl)acetanilide typically involves the reaction of 3-chloro-4-methylbenzenesulfonamide with acetic anhydride in the presence of a base. The reaction conditions often include heating and stirring to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4’-(3-Chloro-4-methylphenylsulfamoyl)acetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4’-(3-Chloro-4-methylphenylsulfamoyl)acetanilide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-(3-Chloro-4-methylphenylsulfamoyl)acetanilide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity by interfering with bacterial enzyme function .
Comparison with Similar Compounds
Similar compounds to 4’-(3-Chloro-4-methylphenylsulfamoyl)acetanilide include:
4-(4-Chloro-3-methylphenylsulfamoyl)acetanilide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
Acetanilide: A simpler compound with a similar acetanilide backbone but lacking the sulfonamide and chlorine substituents. The uniqueness of 4’-(3-Chloro-4-methylphenylsulfamoyl)acetanilide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15ClN2O3S |
---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
N-[4-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H15ClN2O3S/c1-10-3-4-13(9-15(10)16)18-22(20,21)14-7-5-12(6-8-14)17-11(2)19/h3-9,18H,1-2H3,(H,17,19) |
InChI Key |
BJHAMLANFSWYOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)Cl |
Origin of Product |
United States |
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